5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H21F2N5OS and its molecular weight is 441.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
This interaction could potentially alter the biological activities of the targets, resulting in various therapeutic effects .
Biochemical Pathways
Compounds with similar structures have been found to influence a broad range of biochemical pathways due to their interaction with multiple receptors . These affected pathways could lead to downstream effects that contribute to the compound’s overall biological activity.
Result of Action
Based on the biological activities associated with similar compounds, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol are not fully understood yet. It is known that similar compounds have been found to interact with various enzymes and proteins . For instance, compounds with a similar structure have been found to inhibit the cytochrome P-450-dependent lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of sterols .
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that similar compounds have shown cytotoxicity profiles with IC 50 values higher than 50 μM on tested cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Similar compounds have been found to inhibit the serine hydrolase monoacylglycerol lipase (MAGL), the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Similar compounds have shown time- and dose-dependent binding to MAGL, indirectly leading to CB1 occupancy by raising 2-AG levels, and raising norepinephrine levels in the cortex .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well-documented. Similar compounds have exhibited antinociceptive efficacy in both the rat complete Freund’s adjuvant–induced radiant heat hypersensitivity and chronic constriction injury–induced cold hypersensitivity models of inflammatory and neuropathic pain .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Similar compounds have been found to inhibit ENTs, which are more selective to ENT2 than to ENT1 .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Similar compounds have been found to bind with high affinity to σ receptors, along with noticeable affinities for monoamine transporters .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Similar compounds have shown important correlations in their 1 H-NMR spectra, suggesting specific subcellular localizations .
Properties
IUPAC Name |
5-[(3-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-3-2-4-17(24)13-15)28-11-9-27(10-12-28)18-7-5-16(23)6-8-18/h2-8,13,19,30H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGJXGFNKBZXAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)C5=CC=C(C=C5)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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